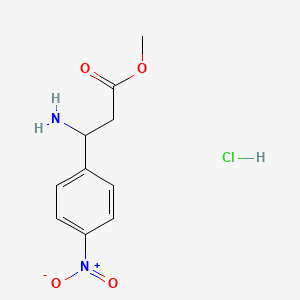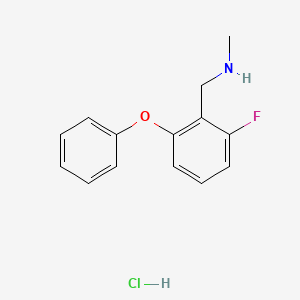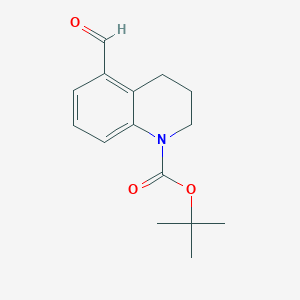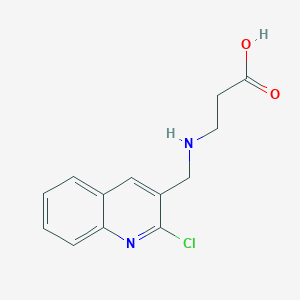
N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the 1,8-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The 1,8-naphthyridine scaffold has been extensively studied due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide typically involves a multi-step process. One common method starts with the Friedländer synthesis, where 2-amino nicotinaldehyde and ethyl 3-oxo-3-phenylpropanoate are refluxed with triethylamine in ethanol to produce ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield 2-phenyl-1,8-naphthyridine-3-carbohydrazide .
Industrial Production Methods
Industrial production methods for N’-Phenyl-1,8-naphthyridine-3-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Known for its anti-tuberculosis activity.
1,8-Naphthyridine-3-yl-1,3,4-oxadiazole: Exhibits antimicrobial and antifungal activities.
2-Phenyl-1,8-naphthyridine-3-carboxylate: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C15H12N4O |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |
InChI-Schlüssel |
KLTYQYJSSREGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)








